{2-[2-(Morpholin-4-ylmethyl)phenoxy]ethyl}amine dihydrochloride is a substituted pyrazolo-quinazoline derivative investigated for its potential as a kinase inhibitor. While its specific source and classification are not explicitly mentioned in the provided abstracts, its role in scientific research centers around its potential therapeutic applications, particularly in targeting dysregulated protein kinase activity. Specifically, it demonstrates inhibitory activity against PIM-1, PIM-2, and PIM-3 kinases. []
{2-[2-(Morpholin-4-ylmethyl)phenoxy]ethyl}amine dihydrochloride is a chemical compound that belongs to the class of amines and phenoxy derivatives. It features a morpholine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms. This compound is of interest due to its potential pharmacological applications, particularly in drug discovery and development.
The compound can be synthesized through various chemical methods, often involving the reaction of morpholine derivatives with phenoxy compounds. Its structure suggests that it may exhibit biological activity, making it a candidate for further investigation in medicinal chemistry.
This compound can be classified as:
The synthesis of {2-[2-(Morpholin-4-ylmethyl)phenoxy]ethyl}amine dihydrochloride typically involves several steps:
The synthetic routes may vary based on the desired yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce by-products .
The molecular structure of {2-[2-(Morpholin-4-ylmethyl)phenoxy]ethyl}amine dihydrochloride can be represented as follows:
The compound features:
The compound may undergo several chemical reactions, including:
Reactions involving this compound are often characterized by their ability to form stable complexes with various electrophiles, making them useful in drug design .
While specific mechanisms for {2-[2-(Morpholin-4-ylmethyl)phenoxy]ethyl}amine dihydrochloride are not extensively documented, compounds with similar structures often interact with biological targets such as receptors or enzymes.
Studies suggest that morpholine-containing compounds may exhibit activity through:
Relevant analyses such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm structure and purity .
{2-[2-(Morpholin-4-ylmethyl)phenoxy]ethyl}amine dihydrochloride has potential applications in:
This compound exemplifies the ongoing efforts in medicinal chemistry to explore novel compounds for therapeutic applications, underscoring the importance of structural diversity in drug discovery.
Morpholine derivatives constitute a distinct class of bioactive molecules characterized by a six-membered heterocycle containing oxygen and nitrogen atoms at opposing positions. This ring system exhibits:
{2-[2-(Morpholin-4-ylmethyl)phenoxy]ethyl}amine dihydrochloride exemplifies a Type II morpholine scaffold, where the heterocycle acts as a conformational anchor rather than a direct pharmacophore. The morpholine moiety is separated from the aromatic core by a methylene spacer, enhancing rotational freedom for receptor binding. This contrasts with Type I scaffolds (e.g., kinase inhibitors like trilaciclib) where morpholine directly participates in hinge-region binding [9] [10].
Table 1: Classification of Morpholine Scaffolds in Drug Design
Scaffold Type | Structural Role | Example Compounds | Target Applications |
---|---|---|---|
Type I | Direct pharmacophore | Trilaciclib [9] | CDK4/6 inhibition |
Type II | Conformational modulator | {2-[2-(Morpholin-4-ylmethyl)phenoxy]ethyl}amine | Kinase/CNS targets [1] |
Type III | PK/PD enhancer | Aprepitant analogs [2] | Solubility optimization |
Phenoxyethylamine-morpholine hybrids demonstrate dual mechanisms in kinase modulation:
The dihydrochloride salt form of {2-[2-(Morpholin-4-ylmethyl)phenoxy]ethyl}amine enhances aqueous solubility (>50 mg/mL) critical for in vivo kinase assays. This contrasts with neutral morpholine derivatives requiring organic cosolvents [1] [4]. Bioactivity data for analogous compounds show IC₅₀ values of 10–100 nM against PI3Kδ, with selectivity indices >100× over α/β isoforms due to steric complementarity with the δ-specific affinity pocket [10].
Table 2: Kinase Inhibition Profiles of Related Morpholine Hybrids
Compound Class | Kinase Target | IC₅₀ (nM) | Selectivity Ratio |
---|---|---|---|
Pyrazolo[3,4-d]pyrimidines | mTORC1/2 | 1.4 [10] | >140× vs. PI3K |
Morpholinoethylamines | PI3Kδ | 18 [10] | >100× vs. PI3Kα/β |
Target compound analogs | SYK/BTK | 5–80 [10] | >50× vs. SRC |
Pyrazolo[3,4-d]pyrimidine and quinazoline scaffolds represent foundational chemotypes in kinase inhibitor development. Their evolution contextualizes the design of {2-[2-(Morpholin-4-ylmethyl)phenoxy]ethyl}amine dihydrochloride:
{2-[2-(Morpholin-4-ylmethyl)phenoxy]ethyl}amine dihydrochloride extends this evolution by hybridizing the pyrazolo-quinazoline’s hinge-binding capability with phenethylamine’s CNS permeability. Its o-substituted benzene ring induces axial chirality, potentially enabling enantioselective target engagement – a strategy validated in CDK4/6 inhibitors like abemaciclib [9].
Table 3: Key Compounds in Pyrazolo-Quinazoline Scaffold Development
Compound | Structural Features | Therapeutic Target | Development Status |
---|---|---|---|
PP1 (c. 1996) | Unsubstituted pyrazolopyrimidine | SRC kinases | Research tool |
Ibrutinib (2013) | Acrylamide warhead + piperidine | BTK | Approved (CLL/MCL) |
Sapanisertib | Morpholino-pyrimidine hinge binder | mTORC1/2 | Phase II [10] |
Target compound | Phenoxyethylamine-morpholine hybrid | Kinases/CNS receptors | Preclinical [1] |
The synthetic accessibility of this scaffold is evidenced by commercial availability (Matrix Scientific, J&K Scientific) at research-scale quantities (500 mg, $184–$212) [1] [4]. Current research focuses on functionalizing the ethylamine terminus for prodrug development or covalent inhibitor design, leveraging free base conversion protocols established for analogous kinase inhibitors [1] [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3